molecular formula C22H42NO4 B142746 3-Oxazolidinyloxy, 2-(5-carboxypentyl)-4,4-dimethyl-2-undecyl- CAS No. 40951-82-4

3-Oxazolidinyloxy, 2-(5-carboxypentyl)-4,4-dimethyl-2-undecyl-

Cat. No. B142746
CAS RN: 40951-82-4
M. Wt: 384.6 g/mol
InChI Key: XWYVCMZFJHKGRC-UHFFFAOYSA-N
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Description

The compound “3-Oxazolidinyloxy, 2-(5-carboxypentyl)-4,4-dimethyl-2-undecyl-” is a chemical with the molecular formula C16H30NO4 . Another similar compound is “[2-(5-Carboxypentyl)-2-heptyl-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl” with the molecular formula C18H34NO4 .

properties

InChI

InChI=1S/C22H42NO4/c1-4-5-6-7-8-9-10-11-14-17-22(18-15-12-13-16-20(24)25)23(26)21(2,3)19-27-22/h4-19H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYVCMZFJHKGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1(N(C(CO1)(C)C)[O])CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40961328
Record name [2-(5-Carboxypentyl)-4,4-dimethyl-2-undecyl-1,3-oxazolidin-3-yl]oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxazolidinyloxy, 2-(5-carboxypentyl)-4,4-dimethyl-2-undecyl-

CAS RN

40951-82-4
Record name 7-Doxylstearic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040951824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-(5-Carboxypentyl)-4,4-dimethyl-2-undecyl-1,3-oxazolidin-3-yl]oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does 7-Doxylstearic acid interact with membranes and what information can be derived from its behavior?

A1: 7-DSA embeds itself into lipid bilayers, mimicking the behavior of natural fatty acids. [, , , , ] Its doxyl group, a stable free radical, allows for detection via EPR spectroscopy. By analyzing the EPR spectra, researchers can deduce information about:

  • Membrane fluidity: The rotational freedom of the doxyl group reflects the fluidity of its surrounding environment. A more fluid membrane allows for greater rotational freedom, resulting in narrower EPR spectral lines. [, , ]
  • Chain ordering: The degree to which 7-DSA's hydrocarbon chain aligns with surrounding lipids provides insights into the membrane's structural organization. A higher degree of ordering leads to broader EPR spectral lines. []
  • Depth of penetration: By using different doxyl stearic acid probes with the doxyl group attached at varying positions along the stearic acid chain (e.g., 5-DSA, 12-DSA, 16-DSA), researchers can probe different depths within the membrane and create a profile of its fluidity and order parameters. [, ]

Q2: Can 7-Doxylstearic acid be used to study specific protein interactions within membranes?

A2: Yes, 7-DSA can be used to investigate the interaction of proteins with membranes. For example, fluorescence quenching experiments using 7-DSA alongside other spin-labeled compounds helped determine the topographical organization of pulmonary surfactant protein B (SP-B) within phospholipid bilayers. [] The accessibility of the spin probes to the fluorescently labeled amino acids in SP-B provided insights into the protein's orientation and depth within the membrane.

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